![molecular formula C20H29N3O3 B5578248 N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)

N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules like N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide often involves multi-step reactions, including acetylation, isopropyl addition, and amide bond formation. While specific synthesis pathways for this compound are not directly reported, similar synthetic routes are found in the literature for related compounds. For instance, the radiosynthesis of fluorinated benzamide ligands for PET imaging reveals intricate steps of fluorination and nitro precursor reactions, suggesting a parallel in the complex synthesis methods required for our compound of interest (Yamasaki et al., 2011).

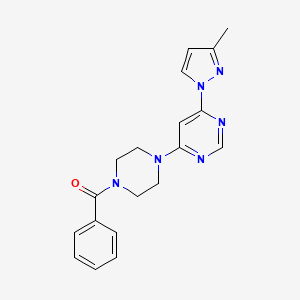

Molecular Structure Analysis

Molecular structure analysis of such compounds is critical for understanding their chemical behavior and interaction potential. The molecular structure is characterized using techniques like X-ray crystallography, NMR, and computational methods to determine conformational stability and spatial arrangement. Research on similar benzamide derivatives emphasizes the importance of structural determination for assessing biological activity and interaction with biological targets (Aydın et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide would likely include amide bond formation, acylation, and potential reactions at the pyrrolidinyl ring. Similar compounds exhibit a range of reactivities, such as N-heterocyclic carbene-catalyzed reactions, highlighting the diverse chemical properties and reactions these molecules can undergo (Chu et al., 2022).

Scientific Research Applications

Metabolic Activation and Environmental Exposure

Metabolic Activation in Humans : A study investigating the metabolism of a structurally similar compound, LY2452473, in humans after oral dosage revealed extensive metabolic activation. This research suggests potential applications in understanding the metabolic pathways of related compounds, which could be crucial for developing new therapeutic agents or for toxicological assessments (Yi et al., 2012).

Environmental Exposure to Pesticides : Research on the exposure of South Australian preschool children to organophosphorus and pyrethroid pesticides has highlighted the significance of environmental exposure to chemicals and its potential health implications. Such studies underscore the importance of monitoring and regulating environmental exposure to hazardous compounds, including those structurally related to N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide, to safeguard public health (Babina et al., 2012).

Diagnostic and Therapeutic Applications

- Cancer Diagnostic and Therapy : Studies on the biodistribution and radiation dosimetry of radioligands, such as 11C-PBR28, which share mechanistic pathways with N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide, provide valuable insights into developing diagnostic tools and therapeutic options for diseases like cancer. These radioligands can be used in PET imaging to visualize disease processes at the molecular level, offering a non-invasive method to diagnose and monitor various cancers (Brown et al., 2007).

Exposure and Risk Assessment in Environmental Health

- Exposure to Dietary Amines and Nitrate : Research conducted in regions with high risk of esophageal and gastric cancer has shown significant exposure to dietary amines and nitrate through consumption of certain foods and beverages. Such studies are crucial for understanding the environmental and dietary factors contributing to cancer risk and can lead to the development of preventive strategies. The methodologies and findings from these studies could be applied to assess the risk associated with exposure to compounds like N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide in specific populations (Siddiqi et al., 1992).

properties

IUPAC Name |

N-[3-[(3S,4R)-3-acetamido-4-propan-2-ylpyrrolidin-1-yl]-3-oxopropyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3/c1-13(2)17-11-23(12-18(17)22-15(4)24)19(25)9-10-21-20(26)16-7-5-14(3)6-8-16/h5-8,13,17-18H,9-12H2,1-4H3,(H,21,26)(H,22,24)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNGCOPJUGJXMB-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC(=O)N2CC(C(C2)NC(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)NCCC(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)

![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)

![N-[4-(diethylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B5578176.png)

![1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5578223.png)

![(1S*,5R*)-3-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578252.png)

![N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)